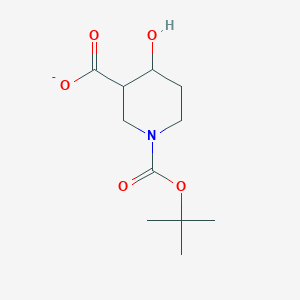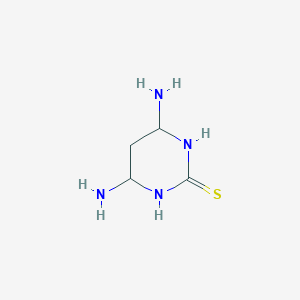
4,6-Diamino-1,3-diazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-1,3-diazinane-2-thione is a heterocyclic compound with the molecular formula C4H10N4S. It is characterized by a diazinane ring structure with amino groups at the 4 and 6 positions and a thione group at the 2 position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3-diazinane-2-thione typically involves the reaction of thiourea with appropriate amines under controlled conditions. One common method includes the cyclization of thiourea with diamines in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the diazinane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diamino-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4,6-Diamino-1,3-diazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Diamino-1,3-diazinane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 4,6-Diamino-1H-pyrimidine-2-thione
- 4,6-Diamino-1,3,5-triazine-2-thione
- 5-Amino-1,2,4-dithiazole-3-thione
Comparison: 4,6-Diamino-1,3-diazinane-2-thione is unique due to its specific ring structure and the presence of both amino and thione groups
Propriétés
Formule moléculaire |
C4H10N4S |
|---|---|
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
4,6-diamino-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H10N4S/c5-2-1-3(6)8-4(9)7-2/h2-3H,1,5-6H2,(H2,7,8,9) |
Clé InChI |
BAHQXHSVCWBTGG-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=S)NC1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
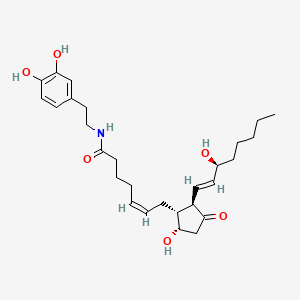

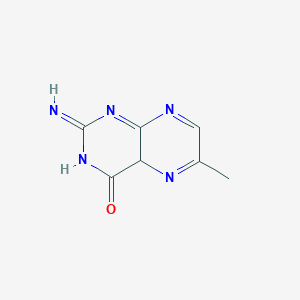
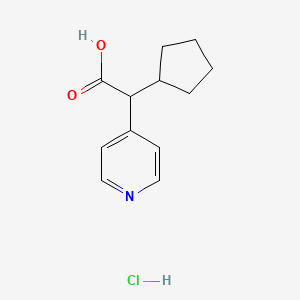
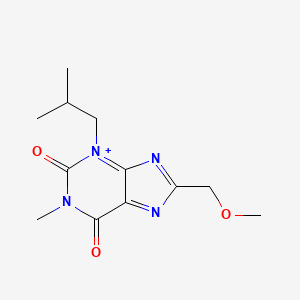
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
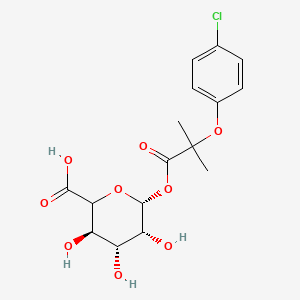
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)


